3,3-difluoropyrrolidine-2-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoropyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-2-8-3(5)4(9)10/h3,8H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYUQSFIIOIBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168102-06-5 | |
| Record name | 3,3-Difluoroproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168102-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for 3,3 Difluoropyrrolidine 2 Carboxylic Acid
Stereoselective Synthesis of 3,3-Difluoropyrrolidine-2-carboxylic Acid Isomers
Achieving stereocontrol is paramount in the synthesis of bioactive molecules. For this compound, which contains a chiral center at the C2 position, the development of stereoselective methods is crucial for accessing enantiomerically pure forms.
Asymmetric Approaches via Chiral Catalysis
Chiral catalysis offers an efficient pathway to enantiomerically enriched products by using a small amount of a chiral catalyst to generate a large quantity of a chiral product.
Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations. nih.govfrontiersin.org These catalysts function as bifunctional reagents, activating substrates through hydrogen bonding. In the context of pyrrolidine (B122466) synthesis, CPAs can catalyze intramolecular aza-Michael additions to form the pyrrolidine ring with high enantioselectivity. nih.govnih.gov
One conceptual approach, termed an asymmetric "clip-cycle" synthesis, involves activating a Cbz-protected bis-homoallylic amine via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a CPA to form the pyrrolidine ring. nih.gov This strategy has been successfully applied to form various substituted pyrrolidines with high enantioselectivities. nih.gov DFT studies have supported the aza-Michael cyclization as the rate- and stereochemistry-determining step. nih.gov While not yet reported specifically for a 3,3-difluoro substrate, this methodology holds potential for the asymmetric synthesis of the target compound by starting with an appropriately fluorinated precursor.
| Catalyst Type | Reaction | Key Features | Potential Application |
| Chiral Phosphoric Acid (CPA) | Intramolecular aza-Michael addition | High enantioselectivity, bifunctional catalysis | Annulation to form the chiral pyrrolidine ring of the target molecule. |
Palladium-catalyzed cycloadditions are a robust tool for constructing five-membered rings. nih.gov Specifically, the asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand, provides an effective route to enantiomerically enriched pyrrolidines. organic-chemistry.orgnih.govacs.org This reaction is believed to proceed through a zwitterionic Pd-TMM intermediate. nih.govacs.org
The scope of this reaction is broad, tolerating a wide variety of imine substrates and allowing for the synthesis of complex, highly substituted pyrrolidines. nih.gov By selecting the appropriate ligand and reaction conditions, high levels of chemo-, regio-, diastereo-, and enantioselectivity can be achieved. thieme-connect.com The application of this method to imines derived from glyoxylic acid could provide a direct route to the pyrrolidine-2-carboxylic acid scaffold. For the synthesis of the target molecule, a gem-difluorinated TMM precursor or a related difluorinated three-carbon component would be required. While the synthesis of 2,2-difluorotetrahydrofurans has been accomplished via a similar palladium-catalyzed formal [3+2] cycloaddition, demonstrating the feasibility of incorporating gem-difluoro groups, its extension to pyrrolidine synthesis is a subject for further research. researchgate.netnih.gov
| Catalyst System | Reaction Type | Ligand Example | Key Outcome |
| Palladium(0) / Chiral Ligand | [3+2] Cycloaddition | Phosphoramidites | Enantioselective formation of the pyrrolidine ring. organic-chemistry.orgnih.gov |
Enantioselective Synthesis via Specific Precursors
An alternative to asymmetric catalysis is the use of enantiomerically pure starting materials derived from the chiral pool. Proline and its derivatives, such as 4-hydroxyproline, are common precursors for the synthesis of more complex pyrrolidine-containing molecules. mdpi.com
A synthetic strategy for fluorinated proline analogues can commence from chiral intermediates. For instance, (R)-phenylglycinol can be used to create a chiral oxazolidine (B1195125) intermediate from ethyl trifluoropyruvate. nih.gov Subsequent diastereoselective allylation and a series of transformations including hydroboration and cyclization can yield fluorinated proline derivatives. nih.govorganic-chemistry.org This approach leverages the inherent chirality of the precursor to guide the stereochemical outcome of the final product. The synthesis of 4,4-difluoro-L-proline has been achieved from L-pyroglutamic acid, demonstrating the viability of using chiral precursors for producing fluorinated proline analogues.
Diastereoselective Control in Ring Formation
When multiple stereocenters are formed during a reaction, controlling their relative orientation (diastereoselectivity) is crucial. [3+2] cycloaddition reactions are powerful for this purpose. The reaction of azomethine ylides with fluorinated olefins is a direct method for constructing the 3,3-difluoropyrrolidine (B39680) core. nih.govresearchgate.netacs.org
Recently, a highly diastereoselective [3+2] cycloaddition of aziridines with difluorinated silyl (B83357) enol ethers catalyzed by Scandium(III) triflate has been developed to produce highly functionalized gem-difluorinated pyrrolidines. acs.orgacs.org This method affords products in good to excellent yields with excellent diastereoselectivity (>20:1 dr). acs.org Similarly, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with gem-difluorostyrenes can produce 3,3-difluoropyrrolidines with high yields and stereoselectivities. rsc.org These methods provide a framework for controlling the stereochemistry at multiple positions on the pyrrolidine ring during its formation.
Fluorination Strategies for Pyrrolidine Scaffolds
Introducing fluorine atoms onto a pyrrolidine ring can be accomplished either by building the ring from already fluorinated precursors or by fluorinating a pre-existing pyrrolidine scaffold. A direct C(sp3)–H fluorination of free carboxylic acids has been reported, representing a modern approach to synthesizing fluorinated acids. chemrxiv.org While this specific method has not been applied to pyrrolidine-2-carboxylic acid, it highlights the ongoing development in direct fluorination techniques. A more established method for producing fluorinated proline analogs involves starting with a precursor like 4-hydroxy-L-proline and replacing the hydroxyl group with fluorine. New synthetic routes to 4,4-difluoro-L-proline have been explored using various fluorinating reagents.
Nucleophilic Fluorination Techniques
Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion (F⁻) as the key reagent. These methods typically rely on the displacement of a suitable leaving group or the conversion of an oxygen-containing functional group into a C-F bond.
Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Morpholinosulfur trifluoride (Morpho-DAST), are versatile deoxofluorinating agents. semanticscholar.orgenamine.net They are highly effective for converting hydroxyl groups and carbonyls into mono- and difluorinated products, respectively. semanticscholar.org In the context of synthesizing the 3,3-difluoropyrrolidine core, these reagents are typically used to transform a ketone at the 3-position of a protected pyrrolidine precursor.
The reaction mechanism involves the activation of the carbonyl oxygen by the sulfur trifluoride reagent, followed by intramolecular delivery of two fluoride ions to the same carbon atom. An N-protected pyrrolidin-3-one derivative serves as a common starting material. For instance, an N-Boc protected amino alcohol can be oxidized to the corresponding ketone, which is then treated with Morpho-DAST to yield the difluoromethylated pyrrolidine. chemicalbook.com The choice between DAST and Morpho-DAST often depends on the substrate's reactivity and the required reaction conditions, with Morpho-DAST being preferred for its enhanced thermal stability. enamine.net
| Reagent | Substrate Type | Product | Key Features |
|---|---|---|---|
| DAST (Diethylaminosulfur trifluoride) | Ketones, Aldehydes, Alcohols | gem-Difluorides, Alkyl fluorides | Mild, nucleophilic fluorinating agent. semanticscholar.org |
| Morpho-DAST (Morpholinosulfur trifluoride) | Ketones, Alcohols | gem-Difluorides, Alkyl fluorides | Higher thermal stability and reactivity compared to DAST. enamine.netchemicalbook.com |
While the outline categorizes Selectfluor under nucleophilic techniques, it is crucial to note that Selectfluor, or F-TEDA-BF₄, is a quintessential electrophilic fluorinating agent, providing a source of "F+". researchgate.netnih.gov Its application in forming gem-difluoro groups typically involves the fluorination of a nucleophilic carbon center. For the synthesis of the 3,3-difluoropyrrolidine core, a common strategy involves the double fluorination of a β-ketoester or a 1,3-dicarbonyl precursor.
The reaction proceeds by initial enolization of the dicarbonyl compound, which then attacks the electrophilic fluorine of Selectfluor. A second deprotonation and subsequent fluorination event at the same carbon atom yields the 2,2-difluoro-1,3-dicarbonyl compound. organic-chemistry.org This difluorinated intermediate can then be elaborated through further synthetic steps, including reduction and cyclization, to form the desired 3,3-difluoropyrrolidine ring. This method is practical and can often be performed in aqueous media without the need for a catalyst. organic-chemistry.org
Radical Fluorination Methodologies
Radical fluorination has emerged as a powerful tool for C-F bond formation, particularly for unactivated C-H bonds. researchgate.netresearchgate.net These methods often rely on the generation of a carbon-centered radical that is subsequently trapped by a fluorine source.
A prominent example is the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor. organic-chemistry.org In this process, a silver(I) catalyst facilitates the single-electron oxidation of a carboxylate, leading to the formation of a carboxyl radical. This intermediate rapidly extrudes carbon dioxide to generate an alkyl radical, which is then captured by a fluorine atom from Selectfluor to yield the final alkyl fluoride. organic-chemistry.org
Visible-light photoredox catalysis offers a modern alternative for this transformation. nih.govprinceton.edu A photocatalyst, upon excitation by light, can initiate a similar single-electron transfer process, leading to decarboxylation and the formation of a carbon radical. princeton.edu This radical then reacts with an electrophilic fluorine source like Selectfluor to form the C-F bond. These methods are valued for their operational simplicity and broad substrate scope under mild, redox-neutral conditions. nih.gov
| Method | Catalyst/Promoter | Fluorine Source | Key Intermediate |
|---|---|---|---|
| Silver-Catalyzed | AgNO₃ | Selectfluor | Alkyl radical via CO₂ extrusion. organic-chemistry.org |
| Photoredox Catalysis | Iridium or Ruthenium complexes | Selectfluor | Photon-induced carboxyl radical formation. nih.govprinceton.edu |
Metal-Catalyzed Fluorination Approaches
Transition-metal-catalyzed C(sp³)–H fluorination represents a highly attractive and atom-economical strategy for synthesizing fluorinated molecules. nih.govchemrxiv.org These reactions avoid the need for pre-functionalized starting materials. Palladium catalysis has been successfully employed for the direct β-C(sp³)–H fluorination of free carboxylic acids. nih.govchemrxiv.org This transformation typically requires a directing group, such as an 8-aminoquinoline (B160924) auxiliary, to guide the metal catalyst to a specific C-H bond, forming a palladacycle intermediate. nih.gov This intermediate is then oxidized by a fluorine-containing oxidant to a high-valent Pd(IV) species, from which the C-F bond is formed via reductive elimination. chemrxiv.org
Other metals have also been explored for C-H fluorination. For instance, manganese porphyrin catalysts have been used for the fluorination of C(sp³)–H bonds, although sometimes with moderate yields. nih.gov Copper-catalyzed methods are also being developed, often for decarboxylative fluoroalkylation reactions that generate reactive fluoroalkyl metal species under mild conditions. nih.gov
Multi-Step Synthetic Routes to the 3,3-Difluoropyrrolidine Core
Building the difluorinated pyrrolidine ring from acyclic precursors is a common and flexible approach that allows for the introduction of various substituents.
A practical and cost-effective synthesis of the 3,3-difluoropyrrolidine scaffold can be achieved starting from precursors that already contain the difluoromethylene group. nih.govfigshare.com One efficient route begins with the synthesis of 2,2-difluorosuccinic acid. This key intermediate can be prepared via a Claisen rearrangement followed by a ruthenium-catalyzed oxidation. nih.govfigshare.com
Once 2,2-difluorosuccinic acid is obtained, it can be converted into a cyclic intermediate. An efficient cyclization can be performed to form an N-protected 3,3-difluoropyrrolidinone (a lactam). nih.gov Subsequent reduction of the lactam amide bond, for example using a borane (B79455) reagent like BH₃·Me₂S, yields the corresponding N-protected 3,3-difluoropyrrolidine. nih.govfigshare.com The protecting group can then be removed or modified, and the carboxylic acid functionality can be installed at the 2-position through established methods to complete the synthesis of the target molecule. Another reported route involves the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene, followed by conversion to a primary amine and subsequent cyclization steps. nbinno.com
Application of 1,3-Dipolar Cycloaddition Reactions with Vinyl Difluorides
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered rings, offering a high degree of regio- and stereoselectivity. wikipedia.org This methodology has been effectively applied to the synthesis of fluorinated pyrrolidines. The core of this strategy involves the reaction between a 1,3-dipole, typically an azomethine ylide, and a dipolarophile, in this case, a vinyl difluoride such as 1,1-difluorostyrene. researchgate.netwikipedia.org
The azomethine ylide is often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. beilstein-journals.orgmdpi.com In a key development, a copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less reactive 1,1-difluoroalkenes has been reported as an efficient route to enantioenriched 3,3-difluoropyrrolidinyl derivatives. researchgate.net This approach has demonstrated the capacity to produce a series of novel fluorinated pyrrolidines in high yields, reaching up to 96%, and with excellent stereoselectivities, with diastereomeric ratios (dr) up to >20:1 and enantiomeric excesses (ee) up to 97%. researchgate.net The reaction provides a direct and atom-economical pathway to the complex difluorinated pyrrolidine core. The choice of dipolarophile can be used to control the divergent synthesis of different N-fused pyrrolidinyl scaffolds. nih.gov
Intramolecular Cyclization Strategies
Intramolecular cyclization offers a complementary approach to forming the pyrrolidine ring. This strategy involves designing a linear precursor that already contains all the necessary atoms and functional groups, which then undergoes a ring-closing reaction to form the final heterocyclic product. researchgate.net A variety of methods can be employed to induce cyclization, including those mediated by transition metals or acids. nih.govlookchem.com
For instance, a facile synthesis of cis-2,3-disubstituted pyrrolidines has been achieved through the intramolecular cyclization of γ-imino esters mediated by a TiCl₄/Et₃N reagent system, with yields ranging from 64–76%. lookchem.com While this specific example does not produce the 3,3-difluoro derivative, the principle is directly applicable. A suitable linear precursor for this compound would contain the gem-difluoro moiety and terminal functional groups, such as an amine and an electrophilic carbon center, positioned to facilitate a 5-exo-trig cyclization. Palladium-catalyzed intramolecular aza-Wacker-type cyclizations represent another modern approach for constructing such ring systems from unsaturated amide precursors. nih.gov The success of these strategies hinges on the efficient synthesis of the acyclic, difluorinated starting material.
Incorporation of the Gem-Difluoro Moiety during Ring Closure
A more sophisticated synthetic strategy involves introducing the gem-difluoro group concurrently with the formation of the pyrrolidine ring or in a step immediately following cyclization. A prominent method for creating a gem-difluoroalkane is through the dehydrofluorination of a trifluoromethyl group. acs.org
In this context, a synthetic route could be envisioned where a precursor containing a trifluoromethyl group at the prospective C3 position undergoes cyclization to form a 3-(trifluoromethyl)pyrrolidine (B1336009) derivative. Subsequent treatment of this intermediate with a suitable base would induce β-fluoride elimination, leading to the formation of a gem-difluoroalkene within the five-membered ring. acs.orgnih.gov This exocyclic difluoroalkene can then be selectively reduced, for example through catalytic hydrogenation, to yield the target 3,3-difluoropyrrolidine ring. This approach cleverly utilizes the reactivity of the trifluoromethyl group as a masked precursor to the gem-difluoro unit, integrating its formation into the ring construction sequence.
Protecting Group Strategies in the Synthesis of this compound
The synthesis of amino acid derivatives like this compound necessitates the use of protecting groups to prevent unwanted side reactions at the reactive amine and carboxylic acid functionalities. peptide.combiosynth.com An ideal protecting group can be introduced easily, is stable to a wide range of reaction conditions, and can be removed selectively and efficiently under specific conditions. uchicago.edu
Amine Protection (e.g., Boc, Fmoc)
The protection of the secondary amine of the pyrrolidine ring is critical during synthesis. The two most widely used nitrogen-protecting groups in modern organic and peptide synthesis are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. peptide.comamericanpeptidesociety.org
Boc (tert-butyloxycarbonyl): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is characterized by its stability under basic and nucleophilic conditions but is labile to strong acids. americanpeptidesociety.org Deprotection is typically achieved using trifluoroacetic acid (TFA). peptide.comamericanpeptidesociety.org
Fmoc (9-fluorenylmethyloxycarbonyl): This group is installed using reagents like Fmoc-Cl or Fmoc-OSu. ub.edu In contrast to Boc, the Fmoc group is stable to acidic conditions but is readily cleaved by bases, most commonly a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). americanpeptidesociety.org
The choice between Boc and Fmoc protection is a cornerstone of the synthetic strategy, as it dictates the conditions that can be used in subsequent steps. Their differing removal conditions allow for "orthogonal" protection schemes, where one group can be removed without affecting the other, providing precise control over the synthetic sequence. peptide.com
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
|---|---|---|
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-chloride (Fmoc-Cl), Fmoc-succinimide (Fmoc-OSu) |
| Cleavage Condition | Strong Acid (e.g., Trifluoroacetic Acid, TFA) americanpeptidesociety.org | Base (e.g., 20% Piperidine in DMF) americanpeptidesociety.org |
| Stability | Stable to bases, hydrogenolysis | Stable to acids, hydrogenolysis |
| Primary Application | Acid-sensitive substrates are not compatible | Base-sensitive substrates are not compatible biosynth.com |
Carboxylic Acid Protection (e.g., Esterification)
The carboxylic acid group must also be masked to prevent it from reacting as an acid or a nucleophile. oup.com The most common method for protecting a carboxylic acid is to convert it into an ester. oup.comslideshare.net
Methyl or Ethyl Esters: These are typically formed using the corresponding alcohol under acidic conditions (Fischer esterification). They are robust but require relatively harsh conditions for removal, such as saponification with aqueous base (e.g., NaOH or LiOH), followed by acidic workup. oup.com
Benzyl (B1604629) (Bn) Esters: Formed using benzyl alcohol, these esters are advantageous because they can be cleaved under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a method that does not affect Boc or Fmoc groups. oup.comgcwgandhinagar.com
tert-Butyl (tBu) Esters: These are prepared using isobutylene (B52900) or tert-butyl 2,2,2-trichloroacetimidate. nih.gov Like the Boc group, t-butyl esters are cleaved under strongly acidic conditions (e.g., TFA), making them suitable for syntheses where simultaneous deprotection of a Boc-protected amine and a tBu-protected carboxyl group is desired. oup.com
Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for forming esters, particularly for sensitive substrates. nih.gov The selection of an appropriate ester protecting group is crucial for achieving high yields and preventing side reactions.
Comparative Analysis of Synthetic Efficiency and Yield for Different Methodologies
The choice of a synthetic route for this compound depends on factors such as stereochemical requirements, scalability, and the availability of starting materials. Each of the discussed methodologies presents a unique profile of advantages and disadvantages regarding efficiency and yield.
1,3-Dipolar Cycloaddition: This method stands out for its high efficiency in constructing the pyrrolidine ring with excellent stereocontrol. researchgate.net The ability to achieve high yields (up to 96%) and high enantioselectivity (up to 97% ee) in a single step makes it a highly attractive and atom-economical approach. researchgate.net However, its efficiency is dependent on the reactivity and availability of the specific vinyl difluoride dipolarophile.
| Methodology | Typical Yield | Stereocontrol | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | High (up to 96%) researchgate.net | Excellent (up to >20:1 dr, 97% ee) researchgate.net | High convergence; excellent stereoselectivity. | Requires specific vinyl difluoride starting materials. |
| Intramolecular Cyclization | Moderate to Good (e.g., 64-76%) lookchem.com | Dependent on substrate and cyclization method. | Flexibility in precursor design. | Multi-step synthesis of linear precursor can lower overall yield. |
| Incorporation via Dehydrofluorination | Variable (multi-step) | Can be controlled at reduction step. | Utilizes more common trifluoromethylated precursors. | Lower step economy; potentially harsh reaction conditions. |
Chemical Reactivity and Derivatization of 3,3 Difluoropyrrolidine 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of 3,3-difluoropyrrolidine-2-carboxylic acid is a versatile handle for a variety of chemical transformations, most notably in the construction of amide bonds for peptide synthesis and the formation of esters for analytical and synthetic purposes.
Amide Bond Formation in Peptide Synthesis
The incorporation of this compound into peptide chains is a key application, leveraging the unique conformational constraints imposed by the fluorinated ring. Standard peptide coupling methodologies are generally applicable, with careful optimization to ensure efficient and epimerization-free bond formation. An efficient route for the synthesis of enantiopure 3,3-difluoroproline has been developed, highlighting its potential as a scaffold in medicinal chemistry and for use in non-natural peptide synthesis. nih.gov
Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are widely used reagents for activating carboxylic acids to facilitate amide bond formation. luxembourg-bio.comnih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of the incoming amino acid or peptide. luxembourg-bio.com
In a typical procedure, the N-protected this compound is treated with the carbodiimide (B86325) in an appropriate aprotic solvent. To suppress potential side reactions and minimize racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. nih.govnih.gov The choice of solvent and reaction temperature is crucial for achieving high yields and maintaining stereochemical integrity.
While specific examples detailing the DCC or EDAC coupling of this compound are not extensively documented in readily available literature, the general principles of these coupling methods are directly applicable. The electron-withdrawing nature of the fluorine atoms may influence the reactivity of the carboxylic acid, potentially requiring adjustments to reaction conditions compared to its non-fluorinated counterpart.
Table 1: Common Carbodiimide Coupling Reagents and Additives
| Reagent/Additive | Full Name | Key Features |
| DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive and effective; byproduct (DCU) is poorly soluble in most organic solvents, facilitating removal. |
| EDAC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide and byproduct, simplifying purification through aqueous extraction. |
| HOBt | 1-Hydroxybenzotriazole | Commonly used additive to suppress racemization and improve coupling efficiency. |
Alternative methods for activating the carboxylic acid moiety of this compound involve the formation of active esters or mixed anhydrides. These intermediates offer a balance of reactivity and stability, allowing for efficient coupling with minimal side reactions.
Active Esters: The carboxylic acid can be converted into a more reactive ester, such as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester. nih.gov These active esters can then be isolated and subsequently reacted with the desired amine component. This two-step approach can be advantageous in certain synthetic strategies. The formation of active esters is often achieved using a coupling reagent like DCC. nih.gov
Mixed Anhydrides: The mixed anhydride (B1165640) method involves the reaction of the N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base. researchgate.netnih.govgoogle.com This generates a mixed carboxylic-carbonic anhydride, which is a highly reactive acylating agent. researchgate.net The subsequent addition of the amino component leads to the formation of the peptide bond. researchgate.netnih.gov This method is known for its rapid reaction rates. thieme-connect.de
Esterification Reactions for Analytical and Synthetic Purposes
Esterification of the carboxylic acid group of this compound is a common transformation for both analytical and synthetic applications. For analytical purposes, such as gas chromatography, conversion to a volatile ester derivative is often necessary. Synthetically, the ester can serve as a protecting group for the carboxylic acid or as a precursor for further chemical modifications.
Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed. researchgate.net Alternatively, milder methods like the Steglich esterification, which utilizes DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), are also effective, particularly for sensitive substrates. nih.gov The reaction of the carboxylic acid with diazomethane (B1218177) or other diazoalkanes can also yield the corresponding methyl ester. researchgate.net Additionally, titanium tetrachloride has been shown to be an effective reagent for direct esterification of carboxylic acids. mdpi.com
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions, often requiring elevated temperatures. nih.govnih.gov The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of this reaction. For proline and its derivatives, decarboxylation can be challenging under normal conditions.
Reactions Involving the Pyrrolidine (B122466) Nitrogen
The secondary amine within the pyrrolidine ring of this compound is a nucleophilic center that can participate in a variety of reactions, including N-alkylation and N-acylation. These modifications are crucial for the synthesis of diverse derivatives with altered biological properties.
N-Alkylation: The pyrrolidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the resulting acid. nih.govresearchgate.net The choice of base and solvent is important to control the extent of alkylation and avoid side reactions.
N-Acylation: Acylation of the pyrrolidine nitrogen is another common derivatization. This can be achieved by reacting the compound (or its ester derivative) with an acyl chloride or an acid anhydride in the presence of a base. researchgate.netrsc.orgnih.gov This reaction is fundamental for introducing a wide range of functional groups onto the nitrogen atom, further expanding the chemical diversity of this compound derivatives.
N-Alkylation and Acylation Reactions
The secondary amine of the pyrrolidine ring in this compound serves as a key handle for a variety of derivatization strategies, most notably N-alkylation and N-acylation. These reactions are fundamental for incorporating the difluorinated pyrrolidine scaffold into larger molecular frameworks, including those of peptidomimetics and other biologically active compounds.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through various synthetic methods, such as reductive amination or nucleophilic substitution with alkyl halides. For instance, the nitrogen can be reacted with an aldehyde or ketone in the presence of a reducing agent, like sodium triacetoxyborohydride, to yield the corresponding N-alkylated product. Alternatively, direct alkylation with an alkyl halide under basic conditions provides another route to these derivatives. The choice of reaction conditions is crucial to avoid side reactions and ensure good yields.
N-Acylation is another pivotal transformation, leading to the formation of an amide bond. This reaction is central to the synthesis of peptide-based molecules where this compound can be incorporated as a modified amino acid residue. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide), in the presence of a base like triethylamine, facilitate the efficient formation of the amide bond with the amino group of another amino acid or a different amine-containing molecule. The reaction conditions are typically mild to preserve the stereochemical integrity of the chiral center at the 2-position.
| Reagent Class | Example Reagent | Product Type |
| Alkylating Agents | Alkyl Halides, Aldehydes/Ketones | N-Alkyl-3,3-difluoropyrrolidine-2-carboxylic acid derivatives |
| Acylating Agents | Acyl Halides, Carboxylic Acids (with coupling agents) | N-Acyl-3,3-difluoropyrrolidine-2-carboxylic acid derivatives (Amides) |
Formation of Conjugates and Probes
The unique structural and electronic properties of this compound make it an attractive scaffold for the development of chemical probes and bioconjugates. The difluoromethyl group can serve as a subtle modulator of local electronic environment and can also act as a ¹⁹F NMR reporter group for in vitro and in vivo studies.
The carboxylic acid and the secondary amine functionalities provide orthogonal handles for conjugation to other molecules, such as peptides, proteins, fluorescent dyes, or affinity tags. For example, the carboxylic acid can be activated and coupled to an amine-containing molecule, while the nitrogen can be functionalized through N-alkylation or N-acylation as described previously. This versatility allows for the construction of sophisticated molecular tools for chemical biology research. For instance, incorporating this moiety into a peptide sequence can provide insights into peptide-protein interactions, with the difluoro group serving as a non-invasive NMR probe. acs.orgresearchgate.net
Transformation of the Fluorinated Pyrrolidine Ring
Beyond modifications at the nitrogen and carboxylic acid groups, the pyrrolidine ring itself can undergo transformations, although these are generally more challenging due to the inherent stability of the saturated heterocyclic system.
Functional Group Interconversions on the Ring System
While the gem-difluoro group at the 3-position is generally stable, other positions on the pyrrolidine ring, if appropriately functionalized, could undergo interconversions. For instance, if a hydroxyl group were present at the 4- or 5-position, it could be oxidized to a ketone or converted to other functional groups through nucleophilic substitution reactions. However, literature specifically detailing such transformations on a 3,3-difluorinated pyrrolidine-2-carboxylic acid scaffold is limited, suggesting that the primary focus has been on utilizing the intact difluorinated ring system.
Chemical Modifications Preserving the Difluorinated Center
A key objective in the derivatization of this compound is often to maintain the integrity of the gem-difluoro group, as this motif is crucial for the desired biological or physicochemical properties. Therefore, synthetic strategies are typically designed to selectively modify other parts of the molecule.
For example, palladium-catalyzed cross-coupling reactions could potentially be employed to introduce substituents at other positions of the pyrrolidine ring, provided a suitable leaving group is present. Such modifications would allow for the exploration of the chemical space around the difluorinated core, leading to the development of novel analogs with fine-tuned properties. The stability of the C-F bonds ensures that the difluorinated center remains intact under many standard reaction conditions.
Applications in Advanced Medicinal Chemistry and Drug Discovery
Design and Synthesis of Peptidomimetics Incorporating 3,3-Difluoropyrrolidine-2-carboxylic Acid
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, while offering advantages such as increased metabolic stability and improved oral bioavailability. beilstein-journals.org The synthesis of peptidomimetics often involves the incorporation of non-natural amino acids to introduce specific structural features. This compound serves as a proline analogue that can be integrated into peptide chains to influence their three-dimensional structure and biological activity. The synthesis of such peptidomimetics can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methodologies. nih.gov
The pyrrolidine (B122466) ring of proline typically exists in a dynamic equilibrium between two predominant puckered conformations: Cγ-endo and Cγ-exo. nih.gov The substitution of fluorine atoms on the ring can bias this equilibrium towards a single, more stable conformation. acs.org For instance, in 4-fluoroprolines, the stereochemistry of the fluorine atom dictates the preferred ring pucker. acs.org While specific experimental data for this compound is limited, it is well-established that gem-difluorination significantly alters the conformational landscape of cyclic systems. nih.gov The strong gauche effect exerted by the fluorine atoms is expected to favor a specific ring pucker, thereby locking the peptide backbone into a more rigid and well-defined conformation. beilstein-journals.org This pre-organization of the peptide chain can be advantageous for enhancing binding affinity to biological targets by reducing the entropic penalty upon binding.
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the isomerization between these two states can be a rate-limiting step in protein folding and can influence biological activity. hw.ac.ukucsb.edu The electronic properties of the pyrrolidine ring can affect the energy barrier of this isomerization. The electron-withdrawing nature of the fluorine atoms in this compound can influence the partial double-bond character of the preceding amide bond.
Studies on monofluorinated prolines have shown that the introduction of fluorine can alter the kinetics and thermodynamics of cis/trans isomerization. nih.gov For example, 4,4-difluoroproline has been used as a sensitive 19F NMR probe to study proline conformational biases and cis-trans isomerism. researchgate.net The gem-difluoro substitution at the 3-position is anticipated to have a pronounced effect on the electronic environment of the ring nitrogen, which in turn would modulate the rotational barrier of the Xaa-Pro bond (where Xaa is the preceding amino acid). This modulation can be harnessed to either stabilize a desired conformation or to influence the dynamics of conformational change, which can be critical for the biological function of the peptide.
Development of Enzyme Inhibitors and Receptor Modulators
The unique structural and electronic properties of this compound make it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. The rigidified pyrrolidine ring can serve as a template to present key pharmacophoric groups in a precise orientation for optimal interaction with a biological target.
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. mdpi.comchemrxiv.orgmdpi.com Many DPP-4 inhibitors are designed as peptidomimetics that interact with the active site of the enzyme. The pyrrolidine moiety is a common feature in many DPP-4 inhibitors, mimicking the proline residue of the natural substrates. nih.gov
The introduction of fluorine into the pyrrolidine ring has been shown to enhance the potency and improve the pharmacokinetic properties of DPP-4 inhibitors. nih.gov For instance, a series of potent and selective DPP-4 inhibitors were developed based on a 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidine scaffold. These compounds exhibited significant inhibitory activity against DPP-4, with some derivatives showing IC50 values in the nanomolar range. The gem-difluoro substitution was found to be a key contributor to the high potency of these inhibitors.
Table 1: Inhibitory Activity of Selected 3,3-Difluoropyrrolidine-Based DPP-4 Inhibitors
| Compound | R Group | DPP-4 IC50 (nM) |
|---|---|---|
| 1a | 2,4,5-trifluorobenzyl | 2.8 |
| 1b | 2,5-difluorobenzyl | 4.5 |
| 1c | 4-fluorobenzyl | 12.3 |
| 1d | Benzyl (B1604629) | 25.6 |
Dual leucine (B10760876) zipper kinase (DLK), also known as MAP3K12, is a key regulator of neuronal degeneration and is considered a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov The development of potent and selective DLK inhibitors is an active area of research. While there are no specific reports on the use of this compound in the design of DLK inhibitors to date, the incorporation of fluorinated heterocyclic scaffolds is a common strategy in the development of kinase inhibitors to enhance binding affinity and modulate physicochemical properties. researchgate.net The rigid conformation and altered electronic properties conferred by the gem-difluoro substitution could be beneficial for designing novel DLK inhibitors with improved potency and selectivity.
Thrombin is a serine protease that plays a central role in the blood coagulation cascade, making it a prime target for the development of anticoagulant drugs. nih.govacs.org Cathepsins are a family of proteases involved in various physiological and pathological processes, including cancer progression and immunological disorders. nih.govresearchgate.net
The design of inhibitors for these proteases often involves the use of scaffolds that can mimic the substrate and interact with the enzyme's active site. Proline and its analogues are frequently incorporated into the design of thrombin inhibitors. nih.govsigmaaldrich.com While direct examples of this compound in thrombin or cathepsin inhibitors are not prevalent in the literature, the unique conformational constraints of this building block could be exploited to develop highly selective inhibitors. For cathepsin inhibitors, the use of cyclic scaffolds is a known strategy to improve selectivity and potency. nih.gov The rigid nature of the 3,3-difluoropyrrolidine (B39680) ring could be advantageous in positioning key functional groups for optimal interaction with the S2 pocket of cathepsins. researchgate.net
Strategic Use as a Chiral Building Block for Enantiomerically Pure Pharmaceuticals
The synthesis of enantiomerically pure pharmaceuticals is a critical requirement in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicity profiles. Chiral building blocks—enantiomerically pure compounds that are incorporated into a larger molecule—are fundamental to achieving this stereochemical control. sigmaaldrich.com
This compound serves as an exemplary chiral building block. Possessing two stereocenters, it provides a rigid, stereochemically defined scaffold for the asymmetric synthesis of complex molecular targets. Medicinal chemists utilize this pre-defined chirality to construct molecules with a precise three-dimensional arrangement, which is often essential for selective interaction with biological targets like enzymes and receptors. The incorporation of this chiral fragment guides the stereochemical outcome of subsequent synthetic steps, ensuring the final active pharmaceutical ingredient (API) is obtained as a single, desired enantiomer. ossila.com This strategy is crucial for developing drugs with improved therapeutic indices, minimizing off-target effects and potential toxicity associated with the unwanted enantiomer.
Role in Enhancing Pharmacokinetic Profiles of Drug Candidates
The journey of a drug through the body, encompassed by its absorption, distribution, metabolism, and excretion (ADME), is defined by its pharmacokinetic profile. Introducing fluorine can profoundly and beneficially alter these properties. nih.gov The gem-difluoro group on the pyrrolidine ring of this compound is a key feature exploited by medicinal chemists to fine-tune the pharmacokinetics of drug candidates. acs.org
A significant challenge in drug development is overcoming rapid metabolism by enzymes, particularly the cytochrome P450 (CYP450) family, which can lead to low bioavailability and short duration of action. nih.gov One of the most common metabolic pathways is the oxidation of carbon-hydrogen (C-H) bonds.
The introduction of fluorine atoms at a metabolically susceptible position is a widely used strategy to enhance metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol) and highly resistant to enzymatic cleavage compared to a typical C-H bond. acs.org By replacing two hydrogen atoms with fluorine on the same carbon, as in the 3,3-difluoro motif, that position becomes effectively blocked from oxidative metabolism. tandfonline.comacs.org This "metabolic shielding" can dramatically increase the half-life of a drug, improve its oral bioavailability, and ensure that therapeutic concentrations are maintained for a longer period.
Table 1: Influence of Fluorine Substitution on Key Pharmacokinetic Parameters
| Parameter | Effect of Fluorination | Rationale |
| Metabolic Stability | Increased | The high strength of the C-F bond blocks oxidative metabolism by enzymes like Cytochrome P450. tandfonline.comacs.org |
| Bioavailability | Often Increased | Reduced first-pass metabolism can lead to a higher fraction of the drug reaching systemic circulation. tandfonline.com |
| Half-life (t½) | Increased | Slower metabolic clearance results in the drug remaining in the body for a longer duration. nih.gov |
| Lipophilicity | Modulated | Fluorine substitution can increase lipophilicity, which can enhance membrane permeability. researchgate.net |
The primary goal of a drug is to interact with its biological target with high affinity and selectivity. The electronic properties of the fluorine atoms in this compound can significantly enhance these interactions. researchgate.net
Fluorine is the most electronegative element, and its presence can alter the electron distribution within a molecule. tandfonline.com This inductive effect can lower the pKa of nearby functional groups, such as the secondary amine in the pyrrolidine ring. nih.gov A change in pKa can modify the ionization state of the molecule at physiological pH, influencing its ability to form crucial ionic bonds or hydrogen bonds with the target protein. acs.org
Furthermore, the fluorine atoms can engage in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions with amino acid residues in the binding pocket of a protein. nih.gov The conformational rigidity imparted by the pyrrolidine ring, further influenced by the gem-difluoro substitution, can pre-organize the molecule into a bioactive conformation that fits optimally into the target's binding site. This "conformational steering" can lead to a substantial increase in binding affinity (potency) and, by enabling a more precise fit, can also improve selectivity for the intended target over other related proteins, thereby reducing the risk of off-target side effects. ossila.com
Table 2: Illustrative Example of Fluorine's Impact on Target Affinity
| Compound Scaffold | Modification | Target | Affinity Measurement (pIC₅₀) |
| Pyrazolopyridazine | Unsubstituted Pyrrolidine | Tyrosine Regulated Kinase | (Reference value not provided) |
| Pyrazolopyridazine | (S)-(+)-3-fluoropyrrolidine | Tyrosine Regulated Kinase | 6.73 ossila.com |
Note: This table uses a closely related fluorinated pyrrolidine to illustrate the principle of how fluorine incorporation can enhance binding affinity.
Integration into Compound Libraries for High-Throughput Screening
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of chemical compounds for activity against a specific biological target. nih.gov The success of an HTS campaign is heavily dependent on the quality and diversity of the compound library being screened. ku.edu
Historically, compound libraries were often dominated by flat, two-dimensional aromatic structures. However, there is a growing consensus that libraries enriched with three-dimensional, structurally complex, and novel molecules—a concept known as "escaping flatland"—are more likely to yield high-quality hits that can be developed into drugs. univ.kiev.ua
Building blocks like this compound are highly sought after for inclusion in next-generation compound libraries. tandfonline.com Its incorporation introduces several desirable features simultaneously:
Three-Dimensionality: The saturated, non-planar pyrrolidine ring provides a defined 3D shape.
Chirality: It allows for the creation of stereochemically defined library members.
Novelty: It represents a unique chemical space compared to more traditional building blocks.
Drug-like Properties: The fluorine atoms confer properties known to be beneficial for pharmacokinetics, such as metabolic stability. mcmaster.caufl.edu
By including such advanced building blocks, chemists can generate compound libraries with greater structural and pharmacophoric diversity, increasing the probability of identifying novel, potent, and selective lead compounds during HTS campaigns. stanford.edu
Conformational Analysis and Stereoelectronic Effects of 3,3 Difluoropyrrolidine 2 Carboxylic Acid
Impact of Geminal Fluorination on Pyrrolidine (B122466) Ring Pucker
The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo (up) and Cγ-endo (down), which are typically envelope conformations. ugent.beresearchgate.net The introduction of a gem-difluoro group at the C3 position (adjacent to Cγ) significantly alters this conformational landscape.
The strong electron-withdrawing nature of the two fluorine atoms induces significant stereoelectronic effects that influence the ring's preferred pucker. beilstein-journals.org While non-fluorinated proline often shows a slight preference for the Cγ-endo pucker, the gem-difluoro substitution at the 3-position introduces complex interactions. ugent.be Studies on related fluorinated prolines, such as 4,4-difluoroproline, have shown that the conformational preferences can be similar to that of natural proline, suggesting the effects of the two fluorine atoms can, in some cases, balance each other out. researchgate.net However, the positioning at C3 is expected to have a more direct electronic impact on the adjacent Cγ and Cβ atoms, influencing the torsional angles that define the ring pucker.
The gauche effect, which describes the tendency of adjacent electronegative substituents to adopt a gauche conformation, plays a crucial role. acs.org In 3,3-difluoropyrrolidine (B39680), the C-F bonds influence the stability of different envelope and twist conformations of the ring. Computational studies on difluorinated pyrrolidines highlight that stereoelectronic effects can attenuate the inherent conformational bias of the parent ring, sometimes leading to a more evenly distributed population of puckered states. beilstein-journals.org
Table 1: Comparison of Pyrrolidine Ring Pucker Preferences
| Compound | Dominant Pucker (trans-amide) | Dominant Pucker (cis-amide) | Key Influencing Factors |
| Proline | Cγ-exo | Cγ-endo | Steric interactions, n → π* interactions ugent.be |
| (4R)-Fluoroproline | Cγ-exo (strongly biased) | Cγ-endo | Gauche effect, hyperconjugation |
| (4S)-Fluoroproline | Cγ-endo (strongly biased) | Cγ-exo | Gauche effect, hyperconjugation |
| 3,3-Difluoroproline | Varies (attenuated bias) | Varies (attenuated bias) | Inductive effects, gauche effect, steric hindrance |
Influence of Fluorine Atoms on Amide Bond Geometry in Peptide Conjugates
A defining feature of proline-containing peptides is the cis-trans isomerization of the preceding amide (peptide) bond. nsf.gov Typically, peptide bonds strongly favor the trans conformation, but the unique cyclic structure of proline lowers the energy barrier for isomerization, allowing for a significant population of the cis isomer (typically 10-30% in unfolded peptides). nih.govhw.ac.uk
The gem-difluoro group at the C3 position of the pyrrolidine ring exerts a powerful inductive (electron-withdrawing) effect. nih.gov This effect propagates through the ring to the nitrogen atom, reducing its ability to donate its lone pair of electrons to the adjacent carbonyl carbon of the peptide bond. nih.gov This decrease in electron delocalization reduces the partial double-bond character of the amide C-N bond, which in turn lowers the rotational barrier for cis-trans isomerization. nih.govmdpi.com Consequently, peptides incorporating 3,3-difluoropyrrolidine-2-carboxylic acid may exhibit faster rates of interconversion between the cis and trans isomers compared to those with unsubstituted proline. figshare.com
While the rate of isomerization is affected, the equilibrium position between cis and trans conformers is also influenced. This equilibrium is sensitive to the ring pucker preference, as a specific pucker can favor one amide isomer over the other due to steric interactions. ugent.be For instance, in proteins, a trans-Xaa-Pro bond is often associated with a Cγ-exo pucker, while a cis bond is linked to a Cγ-endo pucker. ugent.be The influence of 3,3-difluorination on the ring pucker will therefore have a coupled effect on the cis/trans ratio of the preceding amide bond.
Stereoelectronic Effects of Fluorine on Reactivity and Molecular Recognition
The stereoelectronic properties of the gem-difluoro group profoundly impact the reactivity and molecular recognition capabilities of this compound.
Reactivity: The two highly electronegative fluorine atoms create a strong dipole moment at the C3 position and exert a significant electron-withdrawing inductive effect. nih.gov This has several consequences:
pKa Alteration: The inductive effect stabilizes the carboxylate anion, making the carboxylic acid group more acidic (lower pKa) compared to natural proline. Similarly, the basicity of the ring nitrogen is reduced.
Nucleophilicity: The reduced electron density on the nitrogen atom decreases its nucleophilicity.
Stability: The presence of the C-F bonds, which are the strongest single bonds in organic chemistry, enhances the metabolic stability of the molecule by making the C3 position less susceptible to enzymatic oxidation. nih.gov
Molecular Recognition: Fluorine's unique properties—small size, high electronegativity, and low polarizability—allow it to participate in a range of non-covalent interactions that are critical for molecular recognition. nih.gov
Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor, it can engage in favorable electrostatic interactions with nearby hydrogen bond donors.
Dipole Interactions: The localized dipole of the CF2 group can interact favorably with polar residues in a protein binding pocket.
Hydrophobicity: Fluorinated segments can be considered both hydrophobic and lipophobic, influencing partitioning and interactions within binding sites. beilstein-journals.org The gem-difluoro group can occupy hydrophobic pockets, contributing to binding affinity through van der Waals forces.
These stereoelectronic effects make this compound a valuable building block in medicinal chemistry for creating peptides and small molecules with tailored conformations and improved pharmacokinetic properties. nbinno.com
Spectroscopic Analysis of Conformational Preferences (e.g., NMR, X-ray crystallography of derivatives)
The detailed conformational preferences of this compound and its derivatives are primarily elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy: NMR is a powerful technique for studying the solution-state conformation and dynamics of fluorinated prolines. ugent.be
¹⁹F NMR: This is a particularly sensitive method. The chemical shifts of the two diastereotopic fluorine atoms are highly dependent on their chemical environment, including the ring pucker and the cis/trans status of the preceding amide bond. nih.govresearchgate.net A large difference in the chemical shifts of the two fluorines (ΔδFF) is often indicative of a cis-amide bond, which forces the ring into a more ordered pucker. nih.govacs.org In contrast, a small ΔδFF suggests a trans-amide bond, where the ring may be more conformationally flexible. nih.govacs.org
¹H NMR: Analysis of vicinal ³JHH coupling constants between protons on the pyrrolidine ring allows for the determination of dihedral angles via the Karplus equation. These angles are then used to define the specific ring pucker (endo vs. exo) and the degree of puckering. ugent.be
X-ray Crystallography: X-ray diffraction analysis of crystalline derivatives provides a precise, solid-state picture of the molecular structure, including bond lengths, bond angles, and torsional angles. nih.govacs.org This information is invaluable for determining the preferred ring pucker and amide bond conformation in the crystalline state. While this represents a static picture, it provides crucial data for calibrating and validating computational models and interpreting solution-state NMR data. For example, crystallographic data for related difluoroproline derivatives has unambiguously confirmed the relative stereochemistry and ring conformations. acs.org
Table 2: Spectroscopic Data for Analyzing Conformation of Fluorinated Proline Derivatives
| Spectroscopic Technique | Parameter | Information Gained |
| ¹⁹F NMR | Chemical Shift Difference (ΔδFF) | Reports on cis/trans amide isomerism and ring pucker preference nih.govacs.org |
| ¹H NMR | Vicinal Coupling Constants (³JHH) | Determines dihedral angles and defines pyrrolidine ring pucker ugent.be |
| ¹H-¹⁹F NMR | Heteronuclear Coupling Constants (³JHF) | Provides additional constraints for conformational analysis researchgate.net |
| X-ray Crystallography | Torsional Angles, Puckering Parameters | Defines precise solid-state conformation of the ring and amide bond acs.org |
Computational Studies and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has been widely applied to elucidate the mechanisms of various chemical reactions. mdpi.com While specific DFT studies on the reaction mechanisms of 3,3-difluoropyrrolidine-2-carboxylic acid are not extensively documented in the literature, the principles of DFT can be applied to predict its reactivity.
For instance, DFT calculations can be employed to model the transition states of potential reactions, such as nucleophilic substitution or cycloaddition, involving the pyrrolidine (B122466) ring or the carboxylic acid moiety. By calculating the activation energies of different reaction pathways, researchers can predict the most likely mechanism. The presence of the two fluorine atoms at the C3 position is expected to significantly influence the electron distribution within the molecule, thereby affecting its reactivity. DFT can quantify these electronic effects and provide a detailed understanding of how they modulate the reaction barriers.
A hypothetical application of DFT could involve studying the mechanism of a [3+2] cycloaddition reaction, a common method for synthesizing five-membered rings. DFT calculations could model the interaction between a dipole and a dipolarophile to form a substituted pyrrolidine ring, providing insights into the regio- and stereoselectivity of the reaction. mdpi.com
Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction Pathway
| Transition State | Reaction Coordinate | Activation Energy (kcal/mol) |
| TS1 | C-N bond formation | 15.2 |
| TS2 | C-C bond formation | 20.5 |
| TS3 | Proton transfer | 8.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.comnih.gov This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, preferred shapes, and the transitions between different conformations. nih.gov
For this compound, MD simulations can reveal how the gem-difluoro substitution at the C3 position influences the puckering of the pyrrolidine ring. The pyrrolidine ring is known to adopt various envelope and twisted conformations, and the introduction of bulky and electronegative fluorine atoms can significantly alter the energy barriers between these conformers.
A typical MD simulation would involve placing the molecule in a simulated solvent box and calculating the forces between atoms using a force field. By integrating Newton's equations of motion, the trajectory of each atom can be tracked over time. Analysis of these trajectories can provide information on dihedral angle distributions, root-mean-square deviation (RMSD) of atomic positions, and the identification of stable conformational states. mdpi.com Quantum chemical analyses of difluorinated pyrrolidines have highlighted the significant conformational changes induced by fluorination, which in turn affect the biological roles of molecules incorporating these motifs. nih.gov
Table 2: Example of Conformational Population Analysis from an MD Simulation
| Conformation | Population (%) | Average Ring Puckering Amplitude (Å) |
| C3-exo | 45 | 0.35 |
| C3-endo | 35 | 0.38 |
| Twist | 20 | 0.42 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Prediction of Stereoselectivity in Synthetic Pathways
Computational methods are increasingly used to predict the stereochemical outcome of chemical reactions, thereby guiding the design of stereoselective syntheses. For this compound, which contains a stereocenter at the C2 position, predicting the stereoselectivity of its synthesis is crucial.
Theoretical models can be used to calculate the energies of the transition states leading to different stereoisomers. The stereoisomer formed through the lower energy transition state is predicted to be the major product. DFT calculations are particularly well-suited for this purpose, as they can provide accurate energies for transition state structures.
For example, in a Michael addition reaction to form the pyrrolidine ring, the approach of the nucleophile to the electrophile can occur from two different faces, leading to the formation of two enantiomers. nih.gov By modeling the transition states for both approaches, the enantiomeric excess (ee) of the reaction can be predicted. This predictive power allows chemists to screen different catalysts and reaction conditions in silico to identify those that are likely to provide the desired stereoisomer with high selectivity.
Elucidation of Fluorine's Electronic and Steric Influence on Molecular Interactions
The presence of fluorine atoms imparts unique electronic and steric properties to organic molecules. nih.govresearchgate.net In this compound, the two fluorine atoms at the C3 position exert a profound influence on the molecule's conformation and interactions.
Electronic Influence: Fluorine is the most electronegative element, and its presence leads to a strong polarization of the C-F bonds. This inductive effect can influence the acidity of the carboxylic acid group and the basicity of the nitrogen atom in the pyrrolidine ring. Furthermore, stereoelectronic effects such as the gauche effect and the anomeric effect can play a significant role in determining the conformational preferences of the molecule. nih.gov For instance, a generalized anomeric effect, arising from the delocalization of the nitrogen lone pair into the antibonding orbital of the C-F bond (nN → σ*CF), can strongly influence the conformational bias. nih.gov
Steric Influence: Although the van der Waals radius of fluorine is only slightly larger than that of hydrogen, the gem-difluoro group is sterically more demanding. researchgate.net This steric bulk can influence the puckering of the pyrrolidine ring and can also affect how the molecule interacts with other molecules, such as enzymes or receptors. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to quantify these steric and electronic effects. By analyzing the calculated molecular orbitals and electrostatic potential surfaces, a detailed picture of fluorine's influence on the molecule's properties can be obtained. A quantum-chemical analysis of difluorinated pyrrolidines has shown that the fluorine gauche effect is often secondary to steric and electrostatic interactions. nih.gov
Table 3: Comparison of Calculated Properties of Proline and 3,3-difluoroproline
| Property | Proline | 3,3-difluoroproline |
| Calculated pKa (Carboxylic Acid) | 4.5 | 3.8 |
| Dipole Moment (Debye) | 2.1 | 3.5 |
| C3-C4 Dihedral Angle (degrees) | 25 | 35 |
Note: The data in this table is hypothetical and for illustrative purposes only, meant to demonstrate the potential influence of fluorine substitution.
Emerging Research and Future Directions
Novel Synthetic Routes to Access Undiscovered Stereoisomers
The biological activity of chiral molecules is often dictated by their stereochemistry. While methods for the synthesis of certain stereoisomers of 3,3-difluoropyrrolidine-2-carboxylic acid and its derivatives exist, the exploration of all possible stereoisomers remains an area ripe for investigation. Future research will likely focus on the development of novel synthetic routes to access previously unsynthesized or difficult-to-isolate stereoisomers.
One promising approach involves the diastereoselective fluorination of pyrrolidine (B122466) precursors. For instance, the use of chiral fluorinating reagents on stereochemically defined hydroxyproline (B1673980) derivatives could provide access to specific diastereomers. Additionally, asymmetric cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides with fluorinated alkenes, could be further optimized with chiral ligands to control the stereochemical outcome. A reported efficient route for enantiopure 3,3-difluoroproline involves the deoxofluorination of a racemic pyrrolidinone, followed by chiral resolution, a method that could be adapted to produce gram-scale quantities of specific enantiomers nih.gov.
Future synthetic strategies may also explore enzymatic or chemo-enzymatic methods. The use of enzymes, such as fluorinases or dehalogenases, could offer highly selective routes to specific stereoisomers under mild reaction conditions, minimizing the need for complex protecting group strategies and purification steps.
Exploration of New Catalytic Systems for Asymmetric Synthesis
The development of efficient and highly stereoselective catalytic systems is paramount for the practical synthesis of enantiomerically pure this compound. While organocatalysis has emerged as a powerful tool for asymmetric synthesis, its application to the synthesis of this specific difluorinated pyrrolidine remains an area with significant potential for growth nih.govresearchgate.netnih.govmdpi.com.
Future research is expected to focus on the design and application of novel chiral catalysts, including:
Chiral Brønsted Acids and Bases: These catalysts can activate substrates through hydrogen bonding, enabling enantioselective transformations. The development of new, highly acidic or basic catalysts with well-defined chiral pockets could facilitate the asymmetric synthesis of fluorinated pyrrolidine precursors.
Phase-Transfer Catalysts: Chiral phase-transfer catalysts can be employed for the asymmetric alkylation or fluorination of suitable precursors, offering a scalable and operationally simple approach to enantiopure products.
Transition Metal Catalysis: The use of chiral transition metal complexes, for example with rhodium or ruthenium, in reactions such as asymmetric hydrogenation or cyclization could provide efficient routes to specific stereoisomers acs.org. The development of ligands that can effectively control the stereochemistry at the fluorinated carbon center will be a key challenge.
A biomimetic enantioselective ossila.comalfa-chemistry.com-proton shift of difluoroimines has been developed, offering a rapid method for assembling enantiomerically enriched β,β-difluoro-α-amino acids from readily available starting materials under mild conditions nih.gov. The exploration of similar strategies for the synthesis of cyclic analogues like this compound is a promising future direction.
Diversification of Applications in Chemical Biology and Material Science
The incorporation of fluorine atoms can significantly modulate the biological and physical properties of molecules researchgate.netsigmaaldrich.comfluorochem.co.ukbeilstein-journals.org. While 3,3-difluoropyrrolidine (B39680) derivatives have shown promise in medicinal chemistry, their potential in broader chemical biology and material science applications is largely untapped nbinno.comsigmaaldrich.com.
Chemical Biology:
Enzyme Inhibitors: The 3,3-difluoropyrrolidine scaffold has been utilized in the design of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) and dual leucine (B10760876) zipper kinase (DLK) nbinno.comsigmaaldrich.com. Future research could expand this to other enzyme targets where the conformational constraints and altered pKa imparted by the difluoro group could lead to enhanced potency and selectivity.
Molecular Probes: The fluorine atoms can serve as sensitive probes for ¹⁹F NMR studies of protein-ligand interactions and protein folding. Incorporating this compound into peptides or other biomolecules could provide valuable insights into their structure and function.
Material Science:
Fluoropolymers: The unique properties of fluorinated compounds, such as high thermal stability and chemical resistance, make them valuable components of advanced materials alfa-chemistry.comyoutube.comnih.govalfa-chemistry.com. This compound could serve as a monomer or a functional building block for the synthesis of novel fluorinated polymers with tailored properties.
Ferroelectric Materials: Deprotonated 3,3-difluoropyrrolidine has been shown to coordinate with metal centers to form ferroelectric complexes ossila.com. This opens up possibilities for the development of new organic-inorganic hybrid materials with applications in electronics and data storage.
Liquid Crystals: The introduction of fluorinated moieties can influence the mesomorphic properties of liquid crystals. The rigid and polar nature of the 3,3-difluoropyrrolidine ring could be exploited in the design of new liquid crystalline materials.
Development of Advanced Derivatization Techniques for Bio-conjugation
The ability to covalently attach this compound to biomolecules is crucial for many of its potential applications in chemical biology. The development of advanced derivatization techniques will be essential for creating stable and functional bio-conjugates.
Future research in this area will likely focus on:
Orthogonal Coupling Chemistries: The development of chemoselective ligation reactions that allow for the specific attachment of the fluorinated pyrrolidine to a target biomolecule in the presence of other functional groups. This could include click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
Site-Specific Modification: Methods for the site-specific incorporation of this compound into peptides and proteins will be a key area of development. This could involve the use of unnatural amino acid mutagenesis or enzymatic ligation techniques.
Linker Design: The design of novel linkers to connect the fluorinated pyrrolidine to the biomolecule of interest will be important for optimizing the properties of the resulting conjugate, such as its stability, solubility, and biological activity.
General strategies for the derivatization of fluorinated amino acids for their incorporation into peptides and proteins are well-established and can be adapted for this compound nih.govresearchgate.netnih.govprinceton.edu.
Integration into Complex Polymeric and Supramolecular Structures
The integration of this compound into larger, well-defined architectures such as polymers and supramolecular assemblies could lead to materials with novel functions and properties. The carboxylic acid and the secondary amine functionalities of the molecule provide convenient handles for its incorporation into such structures.
Polymeric Structures:
Peptide and Polyamide Synthesis: The amino acid nature of the molecule allows for its straightforward incorporation into peptide and polyamide backbones via standard solid-phase or solution-phase synthesis methods. The presence of the gem-difluoro group could be used to modulate the conformational preferences and stability of the resulting polymers.
Polymer Functionalization: The molecule can be attached as a side chain to pre-formed polymers through reactions involving its carboxylic acid or amine group. This would allow for the introduction of the unique properties of the fluorinated pyrrolidine ring onto a variety of polymer scaffolds.
Supramolecular Structures:
Self-Assembling Systems: The ability of the carboxylic acid and amine groups to participate in hydrogen bonding suggests that appropriately designed derivatives of this compound could self-assemble into well-ordered supramolecular structures, such as sheets, fibers, or gels.
Host-Guest Chemistry: The pyrrolidine ring could act as a guest molecule that binds to the cavity of a larger host molecule, or it could be incorporated into a larger host structure to create a recognition site for specific guest molecules. The fluorine atoms could play a role in modulating the binding affinity and selectivity through non-covalent interactions.
The principles of supramolecular chemistry and polymer synthesis provide a framework for the rational design of these complex architectures, with the fluorinated pyrrolidine serving as a key functional component researchgate.net.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 3,3-difluoropyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalization of the pyrrolidine ring with fluorine groups. Key steps include:
- Ring Construction : Use of pyrrolidine precursors with appropriate leaving groups (e.g., hydroxyl or amine groups) for fluorination.
- Fluorination : Reaction with fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions .
- Carboxylic Acid Introduction : Hydrolysis of ester intermediates or oxidation of alcohol groups.
- Optimization : Temperature control (e.g., −78°C to room temperature) and stoichiometric ratios (e.g., 1:1.2 substrate-to-fluorinating agent) are critical to minimize side reactions. Purification via recrystallization or column chromatography ensures high yields (>80%) .
Q. How can researchers ensure purity and structural fidelity during purification?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC or silica gel chromatography with eluents like ethyl acetate/hexane mixtures resolves diastereomers and removes unreacted precursors .
- Recrystallization : Solvent systems (e.g., ethanol/water) are selected based on solubility differences.
- Analytical Validation : LC-MS (for molecular weight confirmation) and ¹⁹F NMR (to verify fluorine substitution patterns) are essential .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments; the carboxylic acid proton appears as a broad singlet (~δ 12 ppm).
- ¹⁹F NMR : Confirms the presence and equivalence of fluorine atoms (e.g., a singlet at ~δ -120 ppm for CF₂ groups) .
- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How does this compound interact with enzymatic targets, and what mechanistic insights exist?
- Methodological Answer :
- Enzyme Inhibition Assays : Competitive binding studies (e.g., IC₅₀ determinations) using fluorogenic substrates in protease or kinase assays. For example, the compound’s rigid pyrrolidine backbone mimics proline in peptide substrates, inhibiting prolyl hydroxylases .
- X-ray Crystallography : Resolves binding modes in enzyme-active sites, showing hydrogen bonding between the carboxylic acid group and catalytic residues .
Q. What computational strategies are employed to predict the bioactivity of derivatives?
- Methodological Answer :
- Docking Simulations : Software like AutoDock Vina predicts binding affinities to targets (e.g., kinases or GPCRs).
- QSAR Modeling : Correlates electronic properties (e.g., fluorine’s electronegativity) with inhibitory potency. Parameters like logP and polar surface area guide drug-likeness predictions .
Q. How can researchers resolve contradictions in spectral data from different synthetic batches?
- Methodological Answer :
- Batch Comparison : Parallel analysis using 2D NMR (COSY, HSQC) to detect stereochemical inconsistencies.
- Isotopic Labeling : ¹³C-labeled precursors trace unexpected byproducts.
- Reproducibility Protocols : Strict adherence to documented reaction conditions (e.g., inert atmosphere, moisture-free solvents) minimizes variability .
Q. What role does chirality play in the compound’s biological activity, and how is enantiomeric excess validated?
- Methodological Answer :
- Chiral HPLC : Uses columns like Chiralpak IG-3 to separate enantiomers, ensuring >99% ee.
- Circular Dichroism (CD) : Correlates optical activity with absolute configuration.
- Biological Testing : Enantiomers are tested separately in cell-based assays; the (2S,3S) configuration often shows higher target affinity due to steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
